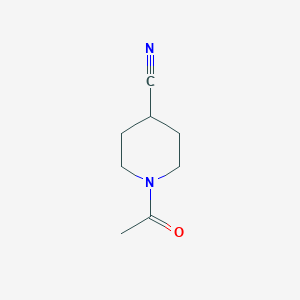











|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[Mg].C([N:16]1[CH2:21][CH2:20][CH:19]([C:22]#N)[CH2:18][CH2:17]1)(=O)C.[Cl-].[NH4+].CC[O:28]CC>O1CCCC1>[F:9][C:8]([F:11])([F:10])[C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:22]([CH:19]1[CH2:18][CH2:17][NH:16][CH2:21][CH2:20]1)=[O:28] |f:3.4|
|


|
Name
|
|
|
Quantity
|
102.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)C#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 1 hour at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
4-(3-trifluoromethylbenzoyl)piperidine is prepared in the following manner
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a moderate reflux
|
|
Type
|
ADDITION
|
|
Details
|
After total addition the resulting dark mixture
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated on a steam bath for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene
|
|
Type
|
CUSTOM
|
|
Details
|
the combined extracts are dried
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in ethanol and basified with sodium hydroxide
|
|
Type
|
TEMPERATURE
|
|
Details
|
The alkaline solution is refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined benzene extracts are dried
|
|
Type
|
CUSTOM
|
|
Details
|
the benzene is removed
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(C(=O)C2CCNCC2)C=CC1)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |